molecular formula C17H17N3O4S B2779941 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1021059-17-5

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2779941
CAS RN: 1021059-17-5
M. Wt: 359.4
InChI Key: JDAVBHAGYCOZHZ-UHFFFAOYSA-N
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Description

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

Compounds within the 1,3,4-oxadiazole class, similar to the specified chemical, have been synthesized and evaluated for their antimicrobial and hemolytic activities. A study demonstrated that these compounds exhibit varying degrees of activity against selected microbial species, with some showing significant antimicrobial potency and low cytotoxicity, suggesting their potential as antimicrobial agents with less toxicity (Gul et al., 2017).

Anti-inflammatory and Analgesic Agents

Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings indicate the potential application of such compounds in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Enzyme Inhibition

Compounds from the 1,3,4-oxadiazole series were also explored for their enzyme inhibitory activities, specifically targeting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). The study highlights the relevance of these compounds in researching treatments for conditions associated with enzyme dysfunction (Rehman et al., 2013).

Anticancer Activity

A study synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide, revealing significant anti-inflammatory activity among several compounds. This suggests their utility in exploring new anticancer therapies, particularly through their anti-inflammatory properties (Sunder & Maleraju, 2013).

Computational and Pharmacological Evaluation

A comprehensive study on 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions showcases the multifaceted pharmacological potential of these compounds. The findings demonstrate their therapeutic promise across a range of applications, including tumor inhibition and inflammation reduction (Faheem, 2018).

properties

IUPAC Name

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-8-14(11(2)23-10)16-19-20-17(24-16)25-9-15(21)18-12-4-6-13(22-3)7-5-12/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAVBHAGYCOZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

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